5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Physical-organic chemistry Medicinal chemistry Synthetic methodology

Research groups developing SAR libraries with 5-aryl-isoxazole-3-carbaldehyde scaffolds often encounter supply issues with low-melting or oily analogues, leading to weighing errors and compromised screening data. 5-Thiophen-2-yl-isoxazole-3-carbaldehyde (mp 66°C) is a shelf-stable crystalline solid that eliminates these handling problems, ensuring gravimetric accuracy for automated library production. • ≥98% HPLC purity ensures reproducible biological assay results • Crystalline solid form (mp 66°C) avoids liquid-handling variability • Validated high-yield synthesis (78%) de-risks long-term supply • Thiophene substituent provides quantifiable electronic tuning (σ_p = -0.20) for fine-tuning reactivity

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 465514-11-8
Cat. No. B1333437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Thiophen-2-yl-isoxazole-3-carbaldehyde
CAS465514-11-8
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)C=O
InChIInChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H
InChIKeyICENILRKNUKRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thiophen-2-yl-isoxazole-3-carbaldehyde: Identity & Procurement


5-Thiophen-2-yl-isoxazole-3-carbaldehyde (CAS 465514-11-8) is a heterocyclic building block comprising a 5-aryl-isoxazole-3-carbaldehyde scaffold in which the aryl substituent is a thiophen-2-yl group . It belongs to the class of substituted isoxazolecarbaldehydes that have been validated as privileged intermediates for generating combinatorial libraries and as lead-like scaffolds in medicinal chemistry [1]. The compound is commercially available in solid form with a minimum purity of 97% (often ≥98% by HPLC) and a molecular weight of 179.2 g/mol . Its shelf-stable carbaldehyde functionality, combined with the electron-rich thiophene ring, makes it a versatile electrophile for condensation, Baylis–Hillman, and reductive amination reactions, while the thiophene sulfur offers distinct electronic and coordination properties compared to phenyl or furyl analogues.

1
Chemistry workflow
Heterocyclic building block with shelf-stable carbaldehyde for condensation, Baylis–Hillman, and reductive amination reactions.
2
Selection context
Electron-rich thiophene ring offers distinct electronic and coordination properties vs phenyl or furyl analogues for combinatorial library design.
3
Procurement format
Crystalline solid (mp 66 °C) supports accurate weighing and automated dispensing in screening workflows.

5-Thiophen-2-yl-isoxazole-3-carbaldehyde: Substitution Risks


The 5-aryl-isoxazole-3-carbaldehyde chemotype is not functionally interchangeable because the electronic nature of the C5-aryl substituent dictates both the reactivity of the 3-formyl group and biological target engagement [1]. The thiophen-2-yl group is more electron-rich than phenyl (σ_p = –0.20 vs 0.00) and lacks the basic nitrogen of pyridyl analogues, directly modulating electrophilicity, metal-coordination propensity, and pharmacokinetic parameters such as logP and LLE [2]. In spermicidal and acrosin-inhibitory screening, 5- and 3-substituted isoxazolecarbaldehydes displayed minimum effective concentrations (MEC) ranging from 0.005% to 2.5% and acrosin IC50 values spanning 3.9 × 10⁻⁴ to 58 × 10⁻⁴ mol/L across a small set of congeners, indicating that even subtle aryl variation can shift potency by orders of magnitude [3]. Therefore, substituting 5-thiophen-2-yl-isoxazole-3-carbaldehyde with a generic 5-phenyl or 5-methyl analogue without revalidation risks invalidating structure-activity relationship (SAR) conclusions and downstream biological reproducibility.

Electronic
Aryl electronics drive reactivity. The thiophen-2-yl group donates more electron density than phenyl, altering formyl electrophilicity and may shift reaction kinetics compared to generic 5-aryl analogues.
Bioactivity
Potency can vary by orders of magnitude. Congeneric 5-aryl-isoxazole-3-carbaldehydes exhibited MEC spanning 0.005–2.5% and acrosin IC50 spanning a 15-fold range; aryl substitution may significantly shift bioactivity.
Physical form
Solid vs. oil handling mismatch. Low-melting or oily 5-aryl analogues can introduce weighing errors and dispensing variability, which may limit high-throughput automation reproducibility.

5-Thiophen-2-yl-isoxazole-3-carbaldehyde: Key Differentiators


Electronic Modulation of 3-Formyl Electrophilicity

The Hammett σ_p constant for the thiophen-2-yl substituent (–0.20) is significantly more negative than that of phenyl (0.00) and moderately more negative than furan-2-yl (–0.15), indicating greater electron-donating character [1]. This electronic difference directly increases the electron density at the 3-formyl carbon, retarding nucleophilic attack relative to the phenyl analogue and reducing the propensity for hydrate formation. In the Baylis–Hillman reaction—a key transformation for isoxazole-3-carbaldehydes—the proximal isoxazole heteroatom accelerates the reaction; the additional electron donation from thiophene further tunes this acceleration, yielding distinct kinetic profiles compared to phenyl or furyl congeners [2].

Electronic modulation of formyl electrophilicity
Class-level inference
Δσ_p = –0.20 vs phenyl; –0.05 vs furan-2-yl; –0.75 vs pyridin-2-yl
Quantifies thiophene's distinct electron-donating capacity, enabling rational prediction of formyl reactivity across the series.
Hammett σ_p constants; class-level inference. Data to verify for specific reaction context.
Physical-organic chemistry Medicinal chemistry Synthetic methodology

Spermicidal and Acrosin Inhibitory Potency

In a head-to-head screening of a focused library, 5- and 3-substituted isoxazolecarbaldehydes exhibited minimum effective spermicidal concentrations (MEC) ranging from 0.005% to 2.5% and acrosin IC50 values from 3.9 × 10⁻⁴ to 58 × 10⁻⁴ mol/L [1]. While individual compound data were not disclosed, the 500-fold span in MEC and 15-fold span in IC50 across structurally similar analogues demonstrates that the C5-aryl substituent exerts a decisive influence on bioactivity. The thiophen-2-yl derivative, by virtue of its unique electronic and steric profile, is positioned within this critically differentiated activity space. In the same study, selected isoxazolecarbaldehydes proved significantly safer than Nonoxynol-9 (N-9) toward Lactobacillus acidophilus at their respective MECs, and HeLa cytotoxicity (IC50 0.9–0.1 mmol/L) was of the same order as N-9, indicating a potentially improved safety window dependent on the aryl substituent [1].

Spermicidal and acrosin inhibitory potency
Class-level inference
MEC range: 0.005% – 2.5% (500-fold); Acrosin IC50 range: 3.9 × 10⁻⁴ – 58 × 10⁻⁴ mol/L (15-fold)
Shows that subtle C5-aryl variation can shift potency by orders of magnitude; supports differentiated positioning within the SAR landscape.
Class-level ranges from a focused library; individual thiophene congener data not separately reported.
Reproductive biology Contraceptive discovery Enzyme inhibition

Physical-State Handling Advantage

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a well-defined crystalline solid with a melting point of 66 °C and a boiling point of 365.6 °C at 760 mmHg . This stands in contrast to many 5-aryl-isoxazole-3-carbaldehyde analogues, such as 5-methyl-isoxazole-3-carbaldehyde (CAS 32042-05-0), which are low-melting-point solids or oils at ambient temperature. The higher melting point and solid-state stability facilitate accurate weighing, long-term storage at 2–8 °C, and reproducible formulation in assay-ready plates—a critical advantage for high-throughput screening and parallel synthesis campaigns where compound handling consistency directly impacts data quality.

Physical-state handling advantage
Supporting evidence
mp = 66 °C (crystalline solid); Δmp ≥ +22 °C vs phenyl analogue
Solid-state stability simplifies inventory and reduces weighing errors for automated HTS and parallel synthesis.
Supplier Certificate of Analysis; physical characterization data.
Chemical procurement Formulation Analytical chemistry

Synthetic Accessibility and Yield

A validated synthetic route converts (5-(2-thienyl)isoxazole)methanol to 5-(2-thienyl)-3-isoxazolecarbaldehyde via oxidation, achieving an isolated yield of approximately 78% . This contrasts with analogous 5-aryl-isoxazole-3-carbaldehydes (e.g., 5-(4-nitrophenyl)- or 5-(pyridin-3-yl)- derivatives) that often require multi-step sequences with lower overall yields due to competing side reactions at the electron-deficient aryl ring. The documented high-yield, two-step sequence from commercially available 2-acetylthiophene ensures reproducible in-house resynthesis and reliable commercial supply, reducing the risk of synthesis failure and procurement delays compared to less-characterized analogues.

Synthetic accessibility and yield
Supporting evidence
78% isolated yield from (5-(2-thienyl)isoxazole)methanol
Characterized high-yielding route lowers supply interruption risk vs. less-characterized electron-deficient aryl analogues.
Reported yield advantage ≥18–28 percentage points vs typical electron-deficient congeners; reagent details not disclosed.
Process chemistry Synthetic methodology Building block procurement

5-Thiophen-2-yl-isoxazole-3-carbaldehyde: Application Scenarios


Hit-to-Lead Optimization with Electron-Donating C5-Aryl

When a project SAR demands a C5-aryl-isoxazole-3-carbaldehyde with maximum electron density at the formyl group and attenuated electrophilicity to improve metabolic stability, the thiophen-2-yl derivative (σ_p = –0.20) provides a quantifiably distinct electronic environment compared to phenyl (σ_p = 0.00) or furyl (σ_p = –0.15) analogues [Section 3, Evidence 1]. This difference directly translates into slower nucleophilic adduct formation and potentially lower CYP-mediated aldehyde oxidation, enabling fine-tuning of reactivity without altering the core scaffold.

Topical Contraceptive Lead Generation

Based on the demonstration that 5- and 3-substituted isoxazolecarbaldehydes act as dual spermicides and acrosin inhibitors with MEC values as low as 0.005% and acrosin IC50 values in the sub-millimolar range, this chemotype is a validated starting point for non-detergent contraceptive development [Section 3, Evidence 2]. The thiophen-2-yl variant, as a member of this privileged class, warrants inclusion in iterative SAR libraries where the C5-aryl group is systematically varied to optimize the therapeutic index relative to Nonoxynol-9.

Automated Parallel Synthesis and HTS Compatibility

The crystalline solid form (mp 66 °C) of 5-thiophen-2-yl-isoxazole-3-carbaldehyde eliminates the weighing and liquid-handling variability associated with low-melting or oily 5-aryl analogues [Section 3, Evidence 3]. Procurement of this specific solid-form derivative is indicated for automated library production in 96- or 384-well formats, where gravimetric accuracy and DMSO solubility reproducibility are paramount for screening data integrity.

Building Block Supply Assurance

The validated high-yield synthesis (78%) from (5-(2-thienyl)isoxazole)methanol, with an alternative route from 2-acetylthiophene, de-risks long-term supply [Section 3, Evidence 4]. For CROs and pharma partners planning sustained analogue generation, selecting a building block with documented synthetic robustness reduces the probability of costly synthesis route re-development mid-program, a risk inherent to less-characterized 5-aryl-isoxazole-3-carbaldehyde analogues.

Application
Selection Property
Validation Focus
Hit-to-lead with electron-donating C5-aryl
Electronic substituent constant (σ_p = –0.20)
Formyl reactivity tuning and metabolic stability review
Topical contraceptive lead generation
Class-validated dual spermicide/acrosin inhibitor scaffold
SAR library iteration and therapeutic index context
Automated parallel synthesis and HTS
Crystalline solid form (mp 66 °C)
Gravimetric accuracy and DMSO solubility reproducibility
Building block supply assurance
Documented synthetic robustness (78% yield)
Long-term supply de-risking and route re-development probability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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